molecular formula C17H17N3O5 B11186644 methyl 5-(2-hydroxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

methyl 5-(2-hydroxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B11186644
M. Wt: 343.33 g/mol
InChI Key: ICXGOSVINANZOK-UHFFFAOYSA-N
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Description

Methyl 5-(2-hydroxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a useful research compound. Its molecular formula is C17H17N3O5 and its molecular weight is 343.33 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 5-(2-hydroxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused bicyclic structure. Its molecular formula is C16H18N2O4, and it features functional groups such as a methoxy group and a hydroxyl group that may contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing aldehydes and ketones to form the pyrazole ring.
  • Functional Group Modifications : Introducing hydroxyl and methoxy groups through nucleophilic substitutions or electrophilic additions.

Inhibitory Effects on Enzymes

Research has shown that compounds in the pyrazolo[4,3-c]pyridine family exhibit significant inhibitory effects on various enzymes:

  • Carbonic Anhydrases (CAs) : this compound has been evaluated for its inhibitory activity against human carbonic anhydrases (hCA I and hCA II). The compound demonstrated promising inhibition profiles comparable to established inhibitors .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazolo[4,3-c]pyridines:

  • Tyrosine Kinase Inhibition : The compound has been noted for its ability to inhibit key tyrosine kinases involved in cancer progression. For instance, it showed IC50 values in the nanomolar range against various cancer cell lines, indicating strong antiproliferative effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely binds to the active sites of target enzymes like carbonic anhydrases and tyrosine kinases, preventing substrate access.
  • Cell Signaling Modulation : It may alter signaling pathways associated with cell proliferation and apoptosis through its interactions with specific receptors or enzymes.

Case Studies

  • Study on Carbonic Anhydrase Inhibition :
    • Researchers assessed the compound's inhibition against hCA I and hCA II using a stopped-flow CO₂ hydrase assay. The results indicated that certain derivatives of pyrazolo[4,3-c]pyridines exhibited enhanced potency compared to standard inhibitors .
  • Anticancer Activity Assessment :
    • In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines with IC50 values ranging from 0.304 μM to 12 nM for different targets .

Properties

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

methyl 5-(2-hydroxyethyl)-2-(4-methoxyphenyl)-3-oxopyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C17H17N3O5/c1-24-12-5-3-11(4-6-12)20-16(22)13-9-19(7-8-21)10-14(15(13)18-20)17(23)25-2/h3-6,9-10,21H,7-8H2,1-2H3

InChI Key

ICXGOSVINANZOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)OC)CCO

Origin of Product

United States

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